molecular formula C19H22N2O3S B12189267 2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole

2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole

Cat. No.: B12189267
M. Wt: 358.5 g/mol
InChI Key: UIZRZKJMXRDNPL-UHFFFAOYSA-N
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Description

2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a methylethyl group and a 4-propoxynaphthylsulfonyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole typically involves multi-step organic reactionsThe final step involves the sulfonylation of the imidazole ring with 4-propoxynaphthylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as rhodium(III) can be employed to facilitate the coupling reactions, ensuring high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-propan-2-yl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C19H22N2O3S/c1-4-13-24-17-9-10-18(16-8-6-5-7-15(16)17)25(22,23)21-12-11-20-19(21)14(2)3/h5-12,14H,4,13H2,1-3H3

InChI Key

UIZRZKJMXRDNPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C

Origin of Product

United States

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